2-({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methyl-N-phenylacetamide
Overview
Description
2-({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzochromene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methyl-N-phenylacetamide typically involves a multi-step process. One common method starts with the preparation of the benzochromene core through a Diels-Alder reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The resulting intermediate is then subjected to further functionalization to introduce the methoxy, oxo, and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-Methoxy-6-oxo-6H-benzo[C]chromen-3-yl)oxy]propanoic acid
- Isopropyl [(6-oxo-6H-benzo[C]chromen-3-yl)oxy]acetate
- 2-((4-Methyl-6-oxo-6H-benzo[C]chromen-3-yl)oxy)acetamide
Uniqueness
2-({8-Methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and therapeutic potential.
Properties
IUPAC Name |
2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxy-N-methyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-24(15-6-4-3-5-7-15)22(25)14-28-17-9-11-19-18-10-8-16(27-2)12-20(18)23(26)29-21(19)13-17/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWGUQNBVRWFCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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